molecular formula C20H29N5O2 B4256664 N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide

Cat. No.: B4256664
M. Wt: 371.5 g/mol
InChI Key: VQNNAHFDSVSREM-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The piperidine ring is then synthesized and attached to the pyrazole moiety through an acetamide linkage. Common reagents used in these reactions include alkyl halides, amines, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide: can be compared with other pyrazole derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-25-16(3)20(15(2)23-25)22-19(26)13-24-11-7-9-18(12-24)27-14-17-8-5-6-10-21-17/h5-6,8,10,18H,4,7,9,11-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNNAHFDSVSREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CN2CCCC(C2)OCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
Reactant of Route 4
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
Reactant of Route 5
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
Reactant of Route 6
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide

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